molecular formula C6H11Cl2N3O2S B3002692 2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride CAS No. 2225137-25-5

2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride

Cat. No. B3002692
CAS RN: 2225137-25-5
M. Wt: 260.13
InChI Key: GKIQZUUBBDDBSR-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss closely related thiadiazole derivatives, which are important in the field of medicinal chemistry, particularly as modifiers of cephalosporin antibiotics and as potential growth stimulants. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure, which is known to impart various biological activities to the compounds containing them .

Synthesis Analysis

The synthesis of thiadiazole derivatives is well-documented in the provided papers. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, involves starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and includes steps such as oximation, alkylation, aminolysis, bromation, cyclization, and hydrolysis . The stereochemical structure of the synthesized compounds is often confirmed by X-ray crystallography, ensuring the correct configuration of the molecules .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography is a common technique used to determine the precise three-dimensional arrangement of atoms within these molecules, which is crucial for understanding their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including dipolar cycloadditions, as seen in the reaction of 3-amino-2H-azirines with 1,3,4-thiadiazol-2(3H)-ones to form dipolar adducts . These reactions can lead to the formation of compounds with donor-acceptor-stabilized azomethin imines, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the thiadiazole ring can affect properties such as solubility, stability, and reactivity. These properties are important when considering the practical applications of these compounds, such as their use in the synthesis of cephalosporin antibiotics, where the Z-isomer of the thiadiazole derivative is preferred for its clinical utility .

Scientific Research Applications

Antimicrobial Applications

2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride and its derivatives have shown significant promise as antimicrobial agents. Notably, some derivatives of 1,3,4-thiadiazole have been prepared and utilized as antimicrobial agents against microorganisms found in industrial cooling fluids, showing high activity in inhibiting bacterial growth (Alabdeen, 2021). Additionally, other related 1,3,4-thiadiazole derivatives synthesized have been tested for their antimicrobial activity in preliminary screenings, suggesting their potential as antimicrobial agents (Auzzi et al., 1990).

Anti-inflammatory and Analgesic Activities

New substituted thiadiazole pyrazolene anthranilic acid derivatives, including those with a 1,3,4-thiadiazole structure, have been evaluated for their anti-inflammatory and analgesic activities. Certain compounds in this series have exhibited significant anti-inflammatory and analgesic activities, as evidenced by specific compounds displaying notable percentage activities in this regard (Kumar, 2022).

Potential Antihypertensive Agents

Derivatives of 2-amino-1,3,4-thiadiazole, such as 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, have been synthesized and studied for their potential as antihypertensive agents. These compounds were condensed with specific oxirane derivatives to create naphthalenyloxy-propanol amine derivatives, which were then explored for their antihypertensive properties (Samel & Pai, 2010).

Corrosion Inhibition

In the field of material science, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have demonstrated good inhibition efficiency, with studies indicating their adsorption on mild steel in hydrochloric acid solutions and sulfuric acid solutions follows Langmuir's adsorption isotherm, implying effective corrosion inhibition (Quraishi & Khan, 2005; 2006)(Quraishi & Khan, 2006).

Anticancer Properties

Some derivatives of 1,3,4-thiadiazole have been synthesized and screened for anticancer activities. These studies have found that certain compounds exhibit significant in vitro cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Saad & Moustafa, 2011).

Photodynamic Therapy Application

1,3,4-Thiadiazole derivatives have been synthesized and characterized for their potential use in photodynamic therapy, particularly in the treatment of cancer. One study has highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of certain zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anti-inflammatory Activities

A study on a new class of 1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Some specific compounds within this series were found to exhibit antioxidant activity greater than the standard Ascorbic acid, along with promising anti-inflammatory activity (Sravya et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid inhalation, contact with skin and eyes, and ingestion .

Future Directions

The high activity of 2-Amino-1,3,4-thiadiazole derivatives against the urease enzyme suggests that they could be promising candidates for further evaluation . Their potential use in the treatment of infections caused by Helicobacter pylori, which relies on the urease enzyme for survival, is particularly noteworthy .

properties

IUPAC Name

2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.2ClH/c1-3-8-9-5(12-3)2-4(7)6(10)11;;/h4H,2,7H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQZUUBBDDBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride

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